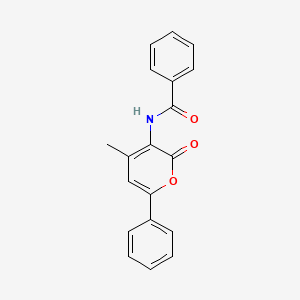

N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” is a chemical compound . It is a cyclic α,β -unsaturated ketone .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a highly efficient domino protocol has been developed for the synthesis of 6-aryl-4-(methylthio/amine-1- yl)-2-oxo-2H-pyran-3-carbonitriles and 4-aryl-2-(amine-1-yl)- 5,6,7,8-tetrahydronaphthalene-1-carbonitriles from simple and readily available α-aroylketene dithioacetals, malononitrile, secondary amines, and cyclohexanone .Molecular Structure Analysis

The molecular structure of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and IR spectroscopy .Chemical Reactions Analysis

The chemical reactions involving “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” could involve consecutive addition−elimination, intramolecular cyclization, and ring opening and closing sequences .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide” include a boiling point of 554.5±50.0 °C (predicted) and a density of 1.27±0.1 g/cm3 (predicted) .Applications De Recherche Scientifique

Synthesis and Structural Analysis

- Synthesis and Crystal Structures : Compounds related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide have been synthesized and their crystal structures analyzed, revealing their formation as centrosymmetric hydrogen-bonded dimers facilitated by N–H···O interactions. These structures exhibit supramolecular aggregation controlled by π–π interactions and weak C–H···O hydrogen bonding, indicating their significance in understanding the molecular assembly and interactions of such compounds (Kranjc et al., 2012).

Antimicrobial Activity

- Antimicrobial Activity of Derivatives : A study on the antimicrobial activity of 3-hydroxy-4-oxo-4H-pyran-2-carboxamide derivatives, including those structurally related to N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide, showed promising results against various bacterial and fungal strains. These findings suggest the potential of such compounds in developing new antimicrobial agents (Aytemir et al., 2003).

Chemical Transformations

- Transformation with Hydrazines : Research on the transformation of N-(5-acetyl-6-methyl-2-oxo-2H-pyran-3-yl)benzamide with hydrazines in the presence of acidic catalysts highlighted the versatility of these compounds in synthetic chemistry, leading to the formation of new benzamides and potential applications in medicinal chemistry (Vranicar et al., 2003).

Fluorescence Properties

- Fluorescence Emission : A study on new 2-pyrone derivatives, including 6-aryl-4-methylsulfanyl-2-oxo-2H-pyran derivatives, revealed fluorescence emission radiation, indicating their potential application in the development of fluorescent materials and probes (Mizuyama et al., 2008).

Novel Synthesis Methods

- Green Synthesis in Ionic Liquid : The synthesis of 3-(3-hydroxy-6-methyl-4-oxo-4H-pyran-2-yl)-3-phenylpropanamide derivatives in ionic liquid showcased a novel, environmentally friendly synthesis method, offering advantages such as operational simplicity, mild conditions, and high yields (Li et al., 2013).

Propriétés

IUPAC Name |

N-(4-methyl-2-oxo-6-phenylpyran-3-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO3/c1-13-12-16(14-8-4-2-5-9-14)23-19(22)17(13)20-18(21)15-10-6-3-7-11-15/h2-12H,1H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJKPRMAJXXYFSL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)OC(=C1)C2=CC=CC=C2)NC(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24821073 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

N-(4-methyl-2-oxo-6-phenyl-2H-pyran-3-yl)benzenecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(4-Methylphenyl)-5-[2-(4-methylpiperidin-1-yl)-2-oxoethyl]pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2579168.png)

![8-(3,4-Dimethoxybenzoyl)-6-[(2-fluorophenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one](/img/structure/B2579170.png)

![1-[(2-methyl-1H-1,3-benzodiazol-1-yl)methyl]cyclopentan-1-ol](/img/structure/B2579171.png)

![N-butyl-3-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)propanamide](/img/structure/B2579179.png)